11-Oxo Fluticasone Propionate-d3
Description
11-Oxo Fluticasone Propionate-d3 (CAS: TRC-F599505) is a deuterium-labeled analog of fluticasone propionate, a synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The compound is chemically defined as (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(((fluoromethyl)thio)carbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propanoate-3,3,3-d3 (Molecular Formula: C₂₅H₂₈D₃F₃O₅S; Molecular Weight: 503.59) . It serves as a stable isotope-labeled internal standard in quantitative mass spectrometry (LC-MS/MS) for pharmacokinetic studies and quality control of fluticasone propionate formulations .
Properties
Molecular Formula |
C₂₅H₂₆D₃F₃O₅S |
|---|---|
Molecular Weight |
501.57 |
Synonyms |
(6α,16α,17α)-6,9-Difluoro-16-methyl-3,11-dioxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbothioic Acid S-(Fluoromethyl) Ester-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Fluticasone Propionate (FP)
- Structure : FP contains a propionate ester at the 17α position and a fluoromethylthio group at the 17β position (Molecular Formula: C₂₅H₃₁F₃O₅S; Molecular Weight: 500.57) .
- Key Differences :
- Applications : While FP is a therapeutic agent for asthma and allergic rhinitis, 11-Oxo FP-d3 is exclusively used in research for metabolite tracking and assay validation .
Fluticasone Furoate (FF)
- Structure : FF features a furoate ester at the 17α position (Molecular Formula: C₂₇H₂₉F₃O₆S; Molecular Weight: 538.58) .
- Key Differences :
- Ester Group : The furoate ester in FF enhances glucocorticoid receptor binding affinity compared to FP’s propionate group, resulting in higher potency and longer tissue residency .
- Metabolism : Unlike FP, which is oxidized to 17β-carboxy fluticasone propionate, FF undergoes hydroxylation and defluorination without releasing free fluticasone .
- Relevance : FF’s structural stability contrasts with 11-Oxo FP-d3’s role as a deuterated metabolite reference in FP studies .
Other Related Compounds
- Fluticasone Propionate Impurity E (11-Oxo Fluticasone Propionate) :
- Fluticasone Propionate Related Compound D :
Pharmacological and Metabolic Comparisons
Receptor Binding and Potency
| Compound | Glucocorticoid Receptor Affinity (Relative to Dexamethasone) | Half-Life (Hours) |
|---|---|---|
| Fluticasone Propionate | 1,800 | 8–14 |
| Fluticasone Furoate | 2,900 | 24+ |
| 11-Oxo FP-d3 | N/A (Non-therapeutic) | N/A |
Metabolic Pathways
- FP : Primarily metabolized via cytochrome P450 3A4 (CYP3A4) to 17β-carboxy fluticasone propionate, which is inactive .
- 11-Oxo FP-d3 : Used to quantify FP metabolites in human plasma, leveraging deuterium for isotopic separation in LC-MS .
- FF : Metabolized to hydroxylated derivatives without cleavage of the furoate ester, enhancing its duration of action .
Role of 11-Oxo Fluticasone Propionate-d3 in LC-MS
- Internal Standard : Its deuterated structure minimizes matrix effects, enabling precise quantification of FP and its metabolites in biological samples .
- Detection Limits: Studies report a lower limit of quantification (LLOQ) of 0.1 pg/mL for FP when using 11-Oxo FP-d3, surpassing traditional immunoassays .
Comparison with Non-Deuterated Analogs
| Parameter | 11-Oxo FP-d3 | Fluticasone Propionate |
|---|---|---|
| Molecular Weight | 503.59 | 500.57 |
| Primary Use | Analytical Standard | Therapeutic Agent |
| Metabolic Stability | High (Deuterium reduces metabolic cleavage) | Moderate (CYP3A4-dependent) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
